(2S)-2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-oxoindolin-3-yl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during sequential peptide elongation, while the 2-oxoindolin-3-yl moiety confers unique steric and electronic properties .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-24-20(19-11-5-6-12-22(19)27-24)13-23(25(30)31)28-26(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21,23H,13-14H2,(H,27,29)(H,28,32)(H,30,31)/t20?,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDRJNEVVDHFA-AKRCKQFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a fluorenyl group, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The fluorenone moiety has been linked to antimicrobial effects against various bacterial strains. Studies have shown that derivatives of fluorenone can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines. The introduction of specific functional groups can enhance these effects, making them promising candidates for cancer therapy .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Fluorenyl Group : The initial step typically involves the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry.
- Coupling with Indoline Derivatives : The next step includes coupling the protected amino acid with 2-oxoindoline derivatives to form the desired compound.
- Deprotection : Finally, the Fmoc group is removed to yield the active compound.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various fluorenone derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 50 | Staphylococcus aureus |
| 2 | 25 | Escherichia coli |
| 3 | 10 | Pseudomonas aeruginosa |
Anticancer Activity
In another study, compounds derived from similar structures were tested against various cancer cell lines. Results demonstrated that some derivatives inhibited cell proliferation significantly more than standard chemotherapeutics at comparable concentrations .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 15 | MCF7 (breast cancer) |
| B | 20 | HeLa (cervical cancer) |
| C | 5 | A549 (lung cancer) |
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of fluorenone derivatives allows them to penetrate bacterial membranes effectively, leading to cell lysis.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxoindolin-3-yl)propanoic acid
- Molecular Formula : C27H26N2O5
- Molecular Weight : 454.51 g/mol
- CAS Number : 281655-61-6
Peptide Synthesis
The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is widely utilized for producing peptides with high purity and yield. The compound's structure facilitates the incorporation of non-standard amino acids into peptides, enhancing their functional properties.
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the 2-oxoindolin moiety may enhance these effects by interacting with specific cellular pathways.
- Antimicrobial Activity : Some derivatives demonstrate efficacy against a range of bacterial strains, making them potential candidates for developing new antibiotics.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development:
- Targeting Protein Interactions : The compound can be modified to enhance its binding affinity to target proteins involved in disease processes, such as those implicated in cancer and neurodegenerative diseases.
Bioconjugation Techniques
The ability to functionalize the amino group allows for bioconjugation applications, where the compound can be linked to various biomolecules (e.g., antibodies or enzymes) to create targeted therapies or diagnostic agents.
Case Study 1: Anticancer Activity
A study evaluated a series of Fmoc-protected amino acids, including derivatives of this compound), showing promising results in inhibiting proliferation in breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research on similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could lead to new antibiotic candidates.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C26H21N2O5 (estimated based on structural analogues).
- Synthesis : Typically prepared via reductive alkylation of Fmoc-protected tryptophan derivatives or coupling reactions involving indole-containing intermediates. For example, Fmoc-2’-formyl-L-tryptophan can undergo nucleophilic addition with amines under controlled conditions .
- Applications : Used in peptide synthesis for drug discovery, particularly in developing protease inhibitors and peptidomimetics targeting viral enzymes (e.g., HIV-1 entry inhibitors) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The compound belongs to a family of Fmoc-protected amino acids with variable aromatic or heteroaromatic side chains. Key analogues include:
Functional Differences and Research Findings
- Halogenated derivatives (e.g., 3-iodophenyl, 5-bromoindol-3-yl) exhibit increased metabolic stability and utility in radiolabeling or targeted therapies .
- Synthetic Utility :
- Allyl-substituted indole derivatives (e.g., 2-allylindol-3-yl) enable post-synthetic modifications via click chemistry, expanding applications in combinatorial libraries .
- Fluorinated analogues (e.g., 2,4,5-trifluorophenyl) improve lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted drugs .
Preparation Methods
Solvent Systems for Crystallization
Ethanol/water mixtures (1:1 to 4:1) effectively purify Fmoc-amino acids, achieving >99.5% purity. For the target compound, a 2:3 ethanol/water ratio is recommended, with distillation recovery of ethanol to enhance sustainability.
Q & A
Basic: What are the standard synthetic routes for this compound in peptide synthesis?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The Fmoc group protects the α-amino group during coupling steps and is removed under mild basic conditions (e.g., 20% piperidine in DMF) . The 2-oxoindolin-3-yl side chain may require specialized coupling reagents (e.g., HATU, DIC) to mitigate steric hindrance. Post-synthesis, cleavage from the resin and side-chain deprotection are performed using trifluoroacetic acid (TFA)-based cocktails.
Basic: What precautions are necessary for safe handling?
The compound exhibits acute toxicity (H302) , skin/eye irritation (H315/H319) , and respiratory hazards (H335) . Key precautions include:
- Use PPE : Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Avoid skin contact; wash thoroughly with soap and water if exposed .
- Store in a cool, dry, inert atmosphere to prevent degradation .
Advanced: How can stereochemical integrity be ensured during synthesis?
The (2S)-configuration must be preserved to maintain biological activity. Strategies include:
- Using chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess.
- Optimizing reaction conditions (e.g., low temperature, inert atmosphere) to prevent racemization.
- Employing coupling agents (e.g., PyBOP) that minimize side reactions. Evidence from antiviral research confirms that stereochemical purity is critical for target binding .
Advanced: What are common side reactions during Fmoc deprotection, and how are they mitigated?
Deprotection with piperidine can lead to β-elimination or oxindole ring modification due to the 2-oxoindolin-3-yl group. Mitigation strategies:
- Use fresh piperidine solutions to avoid amine oxidation.
- Limit deprotection time (e.g., 2 × 5-minute treatments).
- Monitor reactions via LC-MS to detect byproducts early .
Basic: What analytical methods validate purity and structure?
- NMR spectroscopy : Confirms backbone structure and side-chain integrity.
- Mass spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ ions).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Advanced: How does the 2-oxoindolin-3-yl group affect coupling efficiency?
The bulky, planar 2-oxoindolin-3-yl group introduces steric hindrance , slowing coupling kinetics. Solutions include:
- Microwave-assisted synthesis to enhance reaction rates.
- Double coupling protocols with excess activated amino acid.
- Solvent optimization (e.g., DMF/DCM mixtures) to improve solubility .
Basic: What storage conditions maximize stability?
- Store at -20°C under argon or nitrogen to prevent oxidation.
- Protect from moisture (use desiccants) and light (amber vials).
- Avoid repeated freeze-thaw cycles; aliquot for single-use .
Advanced: How can thermal stability be assessed during reactions?
The compound decomposes at elevated temperatures, releasing toxic fumes (e.g., NOx, CO). Monitor via:
- Thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Inert reaction conditions (e.g., Schlenk line) for high-temperature steps.
- FTIR spectroscopy to detect gaseous byproducts in real-time .
Advanced: What strategies resolve low solubility in aqueous buffers?
The hydrophobic Fmoc and 2-oxoindolin-3-yl groups reduce aqueous solubility. Solutions:
- Co-solvents : Add DMSO or acetonitrile (≤10% v/v).
- pH adjustment : Use mildly basic buffers (pH 8–9) to deprotonate the carboxylic acid.
- PEGylation : Introduce polyethylene glycol tags during synthesis .
Advanced: How is the compound used in fluorescent probe design?
The Fmoc group can be functionalized with fluorophores (e.g., dansyl chloride) for live-cell imaging . For example, it has been incorporated into peptidomimetics targeting protease activity, enabling real-time tracking of enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
